Methyl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrobenzamido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route includes the nitration of a benzothiophene derivative, followed by chlorination and subsequent amide formation. The final step involves esterification to introduce the methyl carboxylate group. Each step requires specific reaction conditions, such as the use of concentrated nitric acid for nitration and thionyl chloride for chlorination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen gas and palladium catalyst: for reduction reactions.
Sodium borohydride: for selective reduction of the nitro group.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted benzothiophene derivatives .
Scientific Research Applications
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzothiophene derivatives with biological targets
Mechanism of Action
The mechanism of action of METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE: Similar structure but lacks the benzothiophene core.
2-CHLORO-4-NITROBENZOIC ACID: Similar functional groups but different core structure.
Uniqueness
The uniqueness of METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of a benzothiophene core with a nitrobenzamido group and a carboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C17H15ClN2O5S |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-25-17(22)14-11-4-2-3-5-13(11)26-16(14)19-15(21)10-7-6-9(20(23)24)8-12(10)18/h6-8H,2-5H2,1H3,(H,19,21) |
InChI Key |
ASPLMPZYZVDJNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.